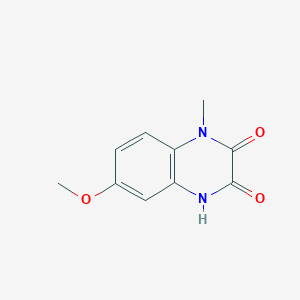
6-methoxy-1-methylquinoxaline-2,3(1H,4H)-dione
Cat. No. B8351226
M. Wt: 206.20 g/mol
InChI Key: YVNUWCYKMCHYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04354027
Procedure details


2-Methylamino-5-methoxyaniline dihydrochloride (0.256 mol) is neutralized with sodium hydroxide (22 g., 0.5 mol) in 80 ml. of water. The free amine is extracted into 300 ml. of xylene, the solution dried over magnesium sulfate, and filtered. This solution is then added over 50 min. to a solution of oxalyl chloride (39 g., 0.307 mol) in 300 ml. of xylene held at 75°-90° C. After addition is complete, the resulting solution is heated to a bath temperature of 155° and then allowed to cool to room temperature. The flask is cooled to 0° and the gray precipitate collected by vacuum filtration. The solid product is then dried under high vacuum at 160° for two hours.
Name
2-Methylamino-5-methoxyaniline dihydrochloride
Quantity
0.256 mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Cl.Cl.[CH3:3][NH:4][C:5]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][C:6]=1[NH2:7].[OH-].[Na+].O.[C:17](Cl)(=[O:21])[C:18](Cl)=[O:19]>C1(C)C(C)=CC=CC=1>[CH3:3][N:4]1[C:5]2[C:6](=[CH:8][C:9]([O:12][CH3:13])=[CH:10][CH:11]=2)[NH:7][C:18](=[O:19])[C:17]1=[O:21] |f:0.1.2,3.4|
|
Inputs


Step One
|
Name
|
2-Methylamino-5-methoxyaniline dihydrochloride
|
|
Quantity
|
0.256 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.CNC1=C(N)C=C(C=C1)OC
|
Step Two
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
39 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The free amine is extracted into 300 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
of xylene, the solution dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
held at 75°-90° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solution is heated to a bath temperature of 155°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask is cooled to 0°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the gray precipitate collected by vacuum filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid product is then dried under high vacuum at 160° for two hours
|
|
Duration
|
2 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C(C(NC2=CC(=CC=C12)OC)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
